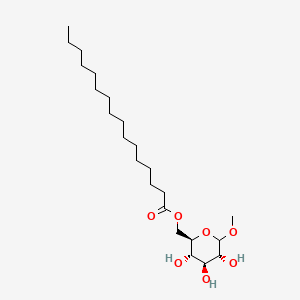

D-Glucopyranoside methyl 6-palmitate

Description

Contextualization within Glycolipid Chemistry and Carbohydrate Modification

Glycolipids are a broad class of lipids that contain a carbohydrate moiety. nih.gov Their dual nature, possessing both a hydrophilic sugar head and a hydrophobic lipid tail, makes them amphipathic and allows them to play crucial roles in biological systems, such as maintaining cell membrane stability and facilitating cellular recognition. nih.govlongdom.org D-Glucopyranoside methyl 6-palmitate serves as a simple and well-defined example of a glycolipid, making it a valuable tool for fundamental studies.

The modification of carbohydrates, such as glucose, by attaching other chemical groups is a significant area of research. These modifications can dramatically alter the properties of the original sugar molecule, leading to the development of new materials with a wide range of applications, including as emulsifiers, detergents, and in the pharmaceutical industry. nih.govnih.gov The synthesis of sugar esters like this compound is a key aspect of carbohydrate modification, transforming a water-soluble sugar into an amphiphilic molecule. nih.gov

Historical Context of Glucopyranoside Ester Research

The study of sugar esters, including glucopyranoside esters, has a history rooted in the quest for biocompatible and biodegradable surfactants. researchgate.net Early research focused on chemical methods for producing these compounds, often involving harsh reaction conditions and the use of protective groups to control the position of esterification. gjar.org These initial explorations laid the groundwork for understanding the fundamental chemistry of carbohydrate acylation.

A significant advancement in the field was the introduction of enzymatic synthesis. Researchers discovered that certain enzymes, particularly lipases, could catalyze the esterification of sugars with high selectivity and under milder conditions than traditional chemical methods. nih.govjst.go.jp This "green chemistry" approach has become increasingly popular for the synthesis of glucopyranoside esters, offering improved yields and a more environmentally friendly process. nih.gov The historical development of sucrose (B13894) esters, closely related to glucopyranoside esters, also highlights the long-standing industrial and academic interest in these molecules as emulsifiers since as early as 1939. researchgate.net

Significance of Regioselective Acylation in Carbohydrate Derivatives

The synthesis of a specific isomer like this compound hinges on the concept of regioselective acylation. Carbohydrates such as methyl α-D-glucopyranoside have multiple hydroxyl (-OH) groups, and controlling which one reacts is a major challenge in carbohydrate chemistry. kyoto-u.ac.jp The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyl groups at the C-2, C-3, and C-4 positions. researchgate.net

Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In the case of this compound, the goal is to selectively acylate the C-6 hydroxyl group. kyoto-u.ac.jp This can be achieved through various strategies, including the use of specific catalysts and enzymes. Lipases, for instance, often show a high degree of regioselectivity for the primary hydroxyl group of sugars, making them particularly effective for synthesizing 6-O-acyl glycosides. nih.gov This enzymatic approach avoids the complex protection and deprotection steps often required in classical chemical synthesis. frontiersin.org Research has demonstrated that with certain organocatalysts, it is possible to achieve perfectly regioselective acylation, yielding the desired product as the sole monoacylate. kyoto-u.ac.jp

Interactive Table 2: Research Findings on the Synthesis of Related Glucopyranoside Esters

| Study Focus | Key Findings | Relevant Compounds | Source |

| Enzymatic Acetylation | A fermented solid containing lipases from Burkholderia contaminans LTEB11 effectively catalyzed the regioselective acetylation of methyl-α-d-glucopyranoside at the 6-position. | Methyl 6-O-acetyl-α-d-glucopyranoside | frontiersin.org |

| Organocatalytic Acylation | An organocatalyst promoted perfectly regioselective acylation of digitoxin, a complex glycoside, demonstrating high intrinsic reactivity of a specific hydroxyl group. | 4'''-O-manoacylate of digitoxin | kyoto-u.ac.jp |

| Lipase-Catalyzed Esterification | Novozyme 435 lipase (B570770) catalyzed the regioselective synthesis of 6-O-glucose and 6-O-mannose esters with various fatty acids (C8-C16). | 6-O-Glucose esters, 6-O-Mannose esters | nih.gov |

| Direct Myristoylation | Direct acylation of methyl α-D-glucopyranoside with myristoyl chloride yielded the corresponding 6-O-myristoyl derivative. | Methyl 6-O-myristoyl-α-D-glucopyranoside | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

82977-41-1 |

|---|---|

Molecular Formula |

C23H44O7 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23?/m1/s1 |

InChI Key |

SJKQXPHDQOGXOL-HZKCKKNMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Glucopyranoside Methyl 6 Palmitate and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis offers a traditional pathway to D-Glucopyranoside methyl 6-palmitate, often relying on the use of protecting groups to achieve the desired regioselectivity.

Direct Acylation Strategies for Regioselective Esterification

The direct acylation of methyl glucopyranoside with a palmitic acid derivative in a single step is complicated by the presence of multiple hydroxyl groups of similar reactivity on the glucose ring. To achieve regioselectivity, especially at the primary C-6 position, chemical synthesis strategies often involve the use of protecting groups to temporarily block the more reactive secondary hydroxyls at the C-2, C-3, and C-4 positions.

A common strategy involves the use of a benzylidene acetal (B89532) to protect the C-4 and C-6 hydroxyl groups. nih.gov Subsequent reactions can be performed on the C-2 and C-3 hydroxyls. The benzylidene group can then be selectively removed to liberate the C-4 and C-6 hydroxyls for further modification. nih.gov For instance, in the synthesis of related derivatives, methyl 4,6-O-benzylidene-α-D-glucopyranoside is a frequently used intermediate. nih.govacarindex.com The free 2- and 3-hydroxy groups of this intermediate can be benzylated, followed by the removal of the benzylidene group through transacetalation in the presence of an acid catalyst like para-toluenesulfonic acid. nih.gov This liberates the C-4 and C-6 hydroxyls, with the C-6 primary alcohol being more sterically accessible and generally more reactive towards acylation than the C-4 secondary alcohol. This multi-step process, while effective, underscores the challenge of achieving direct, single-step regioselective esterification through purely chemical means.

Another approach to activate the C-6 position for selective reaction is its conversion into a better leaving group, such as a tosylate. Methyl α-D-glucopyranoside can be converted to methyl 6-p-toluenesulfonyl-2,3,4-tris-O-trimethylsilyl- α-D-glucopyranoside, demonstrating a method to single out the C-6 position for subsequent nucleophilic substitution. researchgate.net

Synthesis of Glucopyranoside Methyl 6-Palmitate Derivatives

The synthesis of derivatives of Glucopyranoside Methyl 6-Palmitate often follows similar protection-deprotection schemes. Researchers have prepared a variety of acylated derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside to explore their potential applications, such as their antibacterial properties. acarindex.com These syntheses demonstrate the versatility of the direct acylation method on a protected glucopyranoside core. acarindex.com

For example, a detailed synthesis pathway to produce methyl 4,6-di-O-ethyl-α-d-glucopyranoside starts from the protected methyl 4,6-O-benzylidene-α-d-glucopyranoside. nih.gov The free hydroxyl groups at positions C-2 and C-3 are first benzylated. Following this, the benzylidene group is removed, and the now-free C-4 and C-6 hydroxyls can be ethylated. A final hydrogenolysis step removes the benzyl (B1604629) protecting groups at C-2 and C-3 to yield the desired derivative. nih.gov While this example yields an ether instead of an ester, the strategic manipulation of protecting groups is directly applicable to the synthesis of various ester derivatives.

Enzymatic Synthesis Approaches

Enzymatic methods, particularly using lipases, have emerged as powerful alternatives to chemical synthesis. They offer high regioselectivity under mild reaction conditions, often circumventing the need for complex protection and deprotection steps.

Lipase-Catalyzed Transesterification and Esterification of Glucose and Methyl Glucoside

Lipases are widely employed for the synthesis of sugar fatty acid esters due to their remarkable ability to catalyze esterification and transesterification reactions with high selectivity. nih.gov The reaction kinetics typically follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the acyl donor before transferring the acyl group to the sugar. nih.gov

Immobilized lipases are particularly favored. Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most commonly used biocatalysts due to its high activity and stability. nih.govnih.govnih.gov It has been successfully used in the acylation of various glucosides. nih.gov Similarly, Lipolase, an immobilized lipase, has shown exceptional regioselectivity for the primary C-6 hydroxyl group of methyl α-D-glucopyranoside when using vinyl esters as acyl donors. nih.gov The acylation occurred exclusively at the 6-O position. nih.gov

Both esterification (reaction of a sugar with a free fatty acid) and transesterification (reaction with a fatty acid ester, such as vinyl or ethyl palmitate) are viable routes. Transesterification is often preferred as it can result in higher yields compared to direct esterification. mdpi.com For instance, in the synthesis of puerarin (B1673276) palmitate, a flavonoid glucoside ester, using palmitic anhydride (B1165640) as the acyl donor with Novozym 435 resulted in a conversion of over 98%. nih.gov In contrast, using palmitic acid or simple alkyl palmitates led to conversions below 30%. nih.gov

| Acyl Donor for Puerarin Acylation | Conversion Rate (%) |

| Palmitic Anhydride | >98% |

| Palmitic Acid | <30% |

| Methyl Palmitate | <30% |

| Ethyl Palmitate | <30% |

| Butyl Palmitate | <30% |

| This table displays the conversion rates for the lipase-catalyzed acylation of puerarin using different palmitoyl (B13399708) donors, based on data from a study using Novozym 435. nih.gov |

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several key parameters must be optimized. These include the choice of solvent, temperature, substrate molar ratio, enzyme concentration, and stirring speed. mdpi.com

In the enzymatic synthesis of puerarin palmitate, the enzyme concentration was a critical factor. The conversion increased as the Novozym 435 concentration was raised from 1 g/L to 20 g/L. nih.gov However, a further increase to 25 g/L resulted in a slight decrease in conversion. nih.gov The optimal substrate molar ratio of puerarin to palmitic anhydride was found to be 1:15, and the ideal temperature was 40°C. nih.gov

Stirring speed also plays a significant role by improving the interaction between the immobilized enzyme and the substrates in a heterogeneous mixture. For the synthesis of 6-O-lauroyl-D-glucopyranose, increasing the stirring speed from 120 rpm to 240 rpm significantly increased the monoester yield from 36% to 53%. mdpi.com

| Parameter | Condition | Puerarin Palmitate Conversion (%) |

| Enzyme (Novozym 435) | 20 g/L | 23.28% |

| Acyl Donor | Palmitic Anhydride | >98% (under fully optimized conditions) |

| Molar Ratio (Puerarin:Donor) | 1:15 | >98% (under fully optimized conditions) |

| Temperature | 40 °C | >98% (under fully optimized conditions) |

| Reaction Time | 3 hours | 98.97% |

| This table presents the optimized conditions for the synthesis of Puerarin Palmitate. nih.gov |

The choice of solvent is crucial in lipase-catalyzed reactions. The solvent must solubilize both the polar sugar and the nonpolar fatty acid without deactivating the enzyme. Tertiary alcohols like tert-butanol (B103910) and 2-methyl-2-butanol (B152257) (2M2B) are among the most effective and widely used solvents for this purpose. nih.govmdpi.com To enhance the solubility of highly polar substrates like glucose, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) is often added. mdpi.comresearchgate.net For example, a co-solvent mixture of tert-pentanol and DMSO at a 9:1 ratio was found to be optimal for the synthesis of L-ascorbyl palmitate. researchgate.net

Water is a byproduct of esterification reactions and can promote the reverse reaction (hydrolysis), thereby reducing the final product yield. To shift the equilibrium towards synthesis, water must be removed from the reaction medium. This is commonly achieved by adding molecular sieves (typically 3Å or 4Å) to the reaction mixture. mdpi.comresearchgate.net The use of molecular sieves has been shown to significantly improve conversion rates in the synthesis of various sugar esters. mdpi.comresearchgate.net

An alternative strategy involves performing the reaction in a low-volatility solvent, such as propylene (B89431) carbonate (PC), under vacuum. This setup allows for the continuous removal of water as it is formed, eliminating the need for molecular sieves. nih.gov This approach has the added benefit that the solvent and the lipase can be more easily recovered and reused for multiple cycles with only a small loss in efficiency. nih.gov

| Solvent System | Additive | Application Example |

| tert-Butanol (t-BuOH) | Molecular Sieves (3Å) | Synthesis of 6-O-lauroyl-D-glucopyranose mdpi.com |

| 2-Methyl-2-butanol (2M2B) | DMSO (co-solvent), Molecular Sieves (3Å) | Synthesis of 6-O-lauroyl-D-glucopyranose mdpi.com |

| tert-Pentanol | DMSO (co-solvent), Molecular Sieves (4Å) | Synthesis of L-ascorbyl palmitate researchgate.net |

| Tetrahydrofuran (THF) | None specified | Synthesis of Puerarin Palmitate nih.gov |

| Propylene Carbonate (PC) | None (vacuum applied) | Synthesis of glyceryl caffeate esters nih.gov |

| This table summarizes various solvent systems and additives used in the enzymatic synthesis of sugar esters. |

Enzyme Selection and Loading Parameters

The choice of enzyme and its concentration are critical parameters that significantly influence the efficiency and yield of the synthesis of this compound and related sugar esters. A variety of lipases have been successfully utilized, with immobilized enzymes being particularly favored for their stability and reusability. mdpi.com

Several studies have demonstrated the effectiveness of different lipases in catalyzing the esterification of sugars. For instance, in the synthesis of 6-O-glucose palmitate, lipase from Candida antarctica B (CALB), often in its immobilized form as Novozym 435, has shown excellent performance. arxiv.orgnih.gov Other lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei (Lipozyme RM IM), have also been evaluated for the synthesis of sugar esters, although Novozym 435 often exhibits higher conversion rates. nih.gov In one study comparing these three lipases for the synthesis of puerarin palmitate, Novozym 435 achieved a conversion of 18.51%, while Lipozyme TL IM and Lipozyme RM IM resulted in 11.83% and 16.17% conversion, respectively, under the same conditions. nih.gov For the synthesis of ascorbyl palmitate, Lipozyme® 435 also proved to be the most effective catalyst among several tested, achieving the highest initial reaction rate and a yield of 77.7%. nih.gov A low-cost biocatalyst from fermented solids containing lipases from Burkholderia contaminans LTEB11 has also been successfully used for the regioselective acetylation of methyl-α-d-glucopyranoside. fao.org

Enzyme loading, or concentration, is a crucial factor in maximizing product yield while minimizing costs. Generally, increasing the enzyme concentration leads to a higher conversion rate up to an optimal point. nih.govacs.org Beyond this point, the conversion may plateau or even decrease, possibly due to mass transfer limitations or enzyme inhibition. researchgate.net

For the synthesis of puerarin palmitate, the conversion increased as the Novozym 435 concentration was raised from 1 g/L (12.79% conversion) to 20 g/L (23.28% conversion). nih.gov However, a further increase to 25 g/L resulted in a slight decrease in conversion. nih.gov In the mechanoenzymatic synthesis of glucose monodecanoate, the product concentration quadrupled when the enzyme loading was increased from 20 mg/mL to 100 mg/mL. acs.org A study on the synthesis of sucrose (B13894) ester found that the optimal lipase ratio was 0.4% (w/w), achieving a 90.45% yield; increasing the ratio to 0.5% (w/w) led to a decrease in substrate conversion. researchgate.net For the synthesis of 6-O-glucose palmitate, a full conversion was achieved with a relatively low loading of 5%-wt of CALB. arxiv.org

Interactive Data Table: Effect of Enzyme Selection on Sugar Ester Synthesis

| Enzyme | Substrate 1 | Substrate 2 | Product | Conversion/Yield | Reference |

| Novozym 435 (Candida antarctica lipase B) | Puerarin | Palmitic Anhydride | Puerarin Palmitate | 18.51% Conversion | nih.gov |

| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Puerarin | Palmitic Anhydride | Puerarin Palmitate | 11.83% Conversion | nih.gov |

| Lipozyme RM IM (Rhizomucor miehei lipase) | Puerarin | Palmitic Anhydride | Puerarin Palmitate | 16.17% Conversion | nih.gov |

| Lipozyme® 435 | Ascorbic Acid | Palmitic Acid | Ascorbyl Palmitate | 77.7% Yield | nih.gov |

| Amano Lipase PS | Ascorbic Acid | Palmitic Acid | Ascorbyl Palmitate | 58.3% Yield | nih.gov |

| Burkholderia contaminans LTEB11 lipase | Methyl-α-D-glucopyranoside | Vinyl Acetate (B1210297) | Methyl 6-O-acetyl-α-D-glucopyranoside | 76% Conversion | fao.org |

Temperature Effects on Enzymatic Reactions

Temperature is a critical parameter in enzymatic reactions, influencing both the reaction rate and the stability of the enzyme. researchgate.net For the synthesis of this compound and its analogs, optimizing the temperature is essential to achieve high conversion in a reasonable timeframe without causing thermal deactivation of the lipase.

Interactive Data Table: Influence of Temperature on 6-O-Glucose Palmitate Synthesis

| Temperature (°C) | Time to Full Conversion (hours) | Initial Rate (mM/h) | Reference |

| 45 | 40 | 1.8 | researchgate.net |

| 60 | 20 | 5.0 | researchgate.net |

| 70 | 20 | 5.6 | researchgate.net |

Regioselectivity Control in Enzymatic Functionalization

A key advantage of using enzymes in the synthesis of sugar esters is the ability to achieve high regioselectivity, meaning the acyl group is directed to a specific hydroxyl group on the sugar molecule. mdpi.comresearchgate.net In the case of glucose and its derivatives like methyl-D-glucopyranoside, lipases typically show a strong preference for acylating the primary hydroxyl group at the C-6 position due to its lower steric hindrance compared to the secondary hydroxyl groups. nih.govmdpi.com

The enzymatic synthesis of 6-O-glucose palmitate demonstrates this inherent selectivity, with lipase from Candida antarctica B (CALB) catalyzing the reaction specifically at the C-6 position. arxiv.org Similarly, the enzymatic acetylation of methyl-α-D-glucopyranoside with lipase from Burkholderia contaminans LTEB11 predominantly yields methyl 6-O-acetyl-α-D-glucopyranoside. fao.org

Regioselectivity can be further influenced and controlled by rational choices of the reaction medium and the structure of the acyl donor. nih.gov

Solvent Choice: The hydrophobicity of the solvent can modulate regioselectivity. In the acylation of sucrose, for example, increasingly hydrophobic solvents were found to decrease the preference for acylation at the 1'-hydroxyl group and favor acylation at the 6-hydroxyl group. nih.gov This is because more hydrophobic solvents can alter the solvation of the sugar molecule, affecting how it fits into the enzyme's active site. nih.gov

Acyl Donor Structure: The chain length of the acyl donor (e.g., vinyl esters) can also impact which hydroxyl group is acylated. Longer chain lengths can alter the positioning of the sugar within the enzyme's binding pocket, thereby shifting the site of acylation. nih.gov For instance, in the synthesis of puerarin palmitate, different acyl donors (palmitic anhydride, methyl palmitate, vinyl palmitate) resulted in varying conversion rates, indicating an influence on the enzyme's catalytic efficiency. nih.gov

This precise control allows for the synthesis of specific isomers like this compound, avoiding the complex mixtures of products often generated by non-selective chemical methods. researchgate.net

Advanced Structural Characterization and Analytical Methods for D Glucopyranoside Methyl 6 Palmitate

Derivatization Strategies for Enhanced Analytical Detection

While D-Glucopyranoside methyl 6-palmitate can be analyzed directly by some methods, its detection sensitivity and chromatographic performance can be significantly improved through chemical derivatization. libretexts.org Derivatization is particularly important for techniques like Gas Chromatography (GC), where it increases volatility and thermal stability, and for High-Performance Liquid Chromatography (HPLC) when using detectors that rely on specific chemical properties, such as UV-Vis or fluorescence detectors. libretexts.orgrestek.comjasco-global.com

The primary targets for derivatization on the this compound molecule are the free hydroxyl groups of the glucopyranoside ring. The fatty acid moiety is generally stable, but the free hydroxyls make the molecule polar and non-volatile, which is problematic for GC analysis. restek.com

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens, such as alcohols. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. restek.com This reaction decreases the polarity and increases the volatility of the molecule, making it suitable for GC analysis. libretexts.orgrestek.com The resulting TMS-ether derivatives are more thermally stable and provide sharp, symmetrical peaks. libretexts.org

Acylation: This strategy involves the reaction of the hydroxyl groups with an acylating agent, such as acetic anhydride (B1165640) or a fluorinated anhydride like trifluoroacetic anhydride (TFAA). restek.com Acetylation, using acetic anhydride in the presence of a base like pyridine, converts the hydroxyls to acetate (B1210297) esters. restek.com This also serves to increase volatility for GC analysis. Using fluorinated reagents can enhance detection sensitivity when using an electron capture detector (ECD). libretexts.org

Alkylation/Esterification: While the 6-position is already esterified with palmitic acid, the remaining free hydroxyls can be converted to ethers (e.g., methyl ethers) to block their polarity. This is a common strategy in carbohydrate analysis. For the fatty acid portion, if one were analyzing the cleaved fatty acid itself, esterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol (BF₃-methanol) is the standard procedure for GC analysis of fatty acids. restek.comsigmaaldrich.com

Derivatization for HPLC: For HPLC analysis, derivatization is often employed to attach a chromophoric or fluorophoric tag to the molecule, enabling highly sensitive detection by UV-Vis or fluorescence detectors. libretexts.orgjasco-global.com Since sugars lack strong chromophores, this is a crucial strategy. jasco-global.com

UV-Absorbing Derivatives: Reagents like p-aminobenzoic acid ethyl ester (ABEE) or benzoyl chloride can be reacted with the hydroxyl groups to introduce a UV-active moiety. nih.govnih.gov For instance, benzoylation of the free hydroxyls adds benzoyl groups, which have strong UV absorbance. nih.gov

Fluorescent Derivatives: For even higher sensitivity, fluorescent tags can be introduced. While not directly applied to sugar esters in the provided context, strategies for sugars include post-column derivatization with reagents like guanidine, which reacts with the sugar to form a fluorescent derivative. jasco-global.com Another approach involves using a fluorogenic substrate analog, such as replacing the methyl group with a fluorescent tag like 4-methylumbelliferone, although this creates a different molecule. caymanchem.com

The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, such as whether it is for qualitative identification or precise quantification.

Table 2: Derivatization Strategies for Carbohydrates and Fatty Acids for Enhanced Detection

| Derivatization Method | Reagent(s) | Target Functional Group | Analytical Technique | Purpose | Reference(s) |

| Silylation | BSTFA or MSTFA (+TMCS) | Hydroxyl | GC-MS | Increase volatility and thermal stability | libretexts.orgrestek.com |

| Acetylation | Acetic Anhydride/Pyridine | Hydroxyl | GC-MS | Increase volatility | restek.com |

| Esterification (FAMEs) | Boron Trifluoride-Methanol (BF₃-Methanol) | Carboxylic Acid | GC-FID, GC-MS | Increase volatility, improve separation | restek.comsigmaaldrich.com |

| Benzoylation | Benzoyl Chloride/Pyridine | Hydroxyl | HPLC-UV | Introduce UV-absorbing chromophore | nih.gov |

| Reductive Amination | p-Aminobenzoic acid ethyl ester (ABEE) | Reducing Sugar (after hydrolysis) | HPLC-UV | Introduce UV-absorbing chromophore | nih.gov |

| Post-column Derivatization | Guanidine hydrochloride, Sodium metaperiodate | Sugar (Hydroxyls) | HPLC-Fluorescence | Introduce fluorophore for sensitive detection | jasco-global.com |

Computational and in Silico Studies of D Glucopyranoside Methyl 6 Palmitate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as D-Glucopyranoside methyl 6-palmitate, and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the active site of the target protein.

In studies of structurally similar methyl α-D-glucopyranoside derivatives, molecular docking has been successfully employed to investigate their binding modes with various protein targets. For instance, derivatives of methyl α-D-glucopyranoside have been docked against the Bacillus subtilis Obg protein, a potential antibacterial target. banglajol.inforesearchgate.net These simulations revealed that the glucopyranoside derivatives form strong interactions, primarily with key amino acid residues like Arg236 and Arg238 within the active site of the protein. banglajol.inforesearchgate.net

Similarly, glucopyranoside esters have been docked against fungal lanosterol (B1674476) 14α-demethylase and the main protease of SARS-CoV-2. semanticscholar.org The results from such studies indicate the binding affinity of these compounds and highlight the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the presence of the long palmitoyl (B13399708) chain suggests that hydrophobic interactions would play a significant role in its binding to target proteins.

A hypothetical molecular docking study of this compound against an inflammatory target like cyclooxygenase-2 (COX-2) would likely show the palmitoyl chain occupying a hydrophobic channel in the enzyme's active site, while the glucopyranoside head could form hydrogen bonds with polar residues at the entrance of the active site. The binding energy calculated from such simulations would provide a quantitative measure of the binding affinity, allowing for comparison with known inhibitors.

Table 1: Example Data from Molecular Docking Studies of Glucopyranoside Derivatives

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Methyl α-D-glucopyranoside derivative | Bacillus subtilis Obg (PDB: 1LNZ) | Not specified in abstract | Arg236, Arg238, Lys156, Pro91, Glu333 banglajol.inforesearchgate.net |

| Glucopyranoside ester | Lanosterol 14α-demethylase (3JUS) | Better than standard drugs | Not specified in abstract semanticscholar.org |

| Glucopyranoside ester | SARS-CoV-2 Main Protease (6LU7) | Better than standard drugs | Not specified in abstract semanticscholar.org |

This table is generated based on findings from studies on related compounds and is for illustrative purposes.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The output of a PASS analysis is a list of potential biological activities with probabilities of being active (Pa) and inactive (Pi). This allows for a broad screening of the pharmacological potential of a molecule like this compound.

For various acylated glucopyranosides and galactopyranosides, PASS analysis has been utilized to predict their potential antimicrobial and anticancer activities. semanticscholar.orgphyschemres.orgnih.gov For example, in a study on acylated n-octyl glucopyranosides, PASS prediction indicated a higher probability for antifungal activity compared to antibacterial activity. semanticscholar.org Specifically, the Pa values for antibacterial activity were in the range of 0.50 to 0.56, while for antifungal activity, they ranged from 0.54 to 0.74. semanticscholar.org

A PASS analysis of this compound would likely predict a range of activities based on its amphiphilic nature. The palmitoyl group could contribute to activities related to lipid metabolism and membrane interaction, while the glucose moiety might be associated with carbohydrate metabolism pathways. It is plausible that PASS would predict anti-inflammatory, antioxidant, and antimicrobial activities, given the known biological roles of similar sugar esters.

Table 2: Illustrative PASS Prediction Results for a Hypothetical Analysis of this compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

|---|---|---|

| Anti-inflammatory | > 0.7 | < 0.1 |

| Antioxidant | > 0.6 | < 0.2 |

| Antifungal | > 0.5 | < 0.3 |

| Antibacterial | > 0.4 | < 0.4 |

This table is a hypothetical representation of potential PASS predictions and is for illustrative purposes.

Pharmacokinetic and Pharmacodynamic (ADMET) Modeling

ADMET modeling involves the computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. These in silico predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process.

Studies on methyl α-D-glucopyranoside derivatives and other sugar esters have incorporated ADMET predictions to evaluate their pharmacokinetic profiles. banglajol.infosemanticscholar.orgphyschemres.org These analyses typically assess parameters such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. For instance, ADMET calculations for certain methyl α-D-glucopyranoside derivatives suggested that they are less toxic and possess improved pharmacokinetic features compared to the parent compound. banglajol.inforesearchgate.net

For this compound, ADMET modeling would provide insights into its likely behavior in the body. Due to the presence of the long alkyl chain, it is expected to have good absorption after oral administration, as lipophilicity is a key factor in crossing biological membranes. However, its metabolic stability would need to be assessed, as the ester linkage could be susceptible to hydrolysis by esterases. Toxicity predictions would screen for potential issues such as carcinogenicity, mutagenicity, and hepatotoxicity.

Table 3: Predicted ADMET Properties for this compound (Hypothetical)

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption is likely. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter | Non-substrate | Excretion is likely not dominated by this transporter. |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. |

This table presents hypothetical ADMET predictions for illustrative purposes.

Research Applications and Future Directions for D Glucopyranoside Methyl 6 Palmitate in Scientific Endeavors

Advancement in Glycolipid Design for Research

Glycolipids are essential molecules in biological systems, playing crucial roles in cell recognition, signaling, and membrane stability. The design and synthesis of novel glycolipids are therefore of significant interest for biomedical research. D-Glucopyranoside methyl 6-palmitate serves as a valuable model and building block in this field.

The amphiphilic character of this compound, arising from its hydrophilic sugar moiety and hydrophobic fatty acid chain, allows it to act as a non-ionic surfactant. researchgate.net This property is fundamental to its application in creating artificial membranes, liposomes, and other self-assembling systems that mimic biological structures. Researchers can systematically modify the structure of this glycolipid to study the impact of such changes on the physicochemical properties of these systems, such as their stability, permeability, and interaction with other molecules. frontiersin.org

The synthesis of this compound and its derivatives can be achieved through both chemical and enzymatic methods. nih.gov Enzymatic synthesis, often utilizing lipases, is particularly advantageous as it allows for regioselective esterification, leading to purer products under milder reaction conditions. researchgate.net This control over the synthesis process is crucial for designing glycolipids with specific properties tailored for research purposes. For instance, by varying the fatty acid chain length or the sugar head group, researchers can fine-tune the hydrophilic-lipophilic balance (HLB) of the molecule, thereby controlling its emulsifying and stabilizing properties in research models. nih.govnih.gov

The study of such synthetic glycolipids contributes to a deeper understanding of the structure-function relationships of natural glycolipids and can lead to the development of new drug delivery systems and biomaterials.

Development of Novel Investigational Tools

The unique structure of this compound also lends itself to the development of novel investigational tools for biological and chemical research. Its ability to be incorporated into lipid bilayers makes it a candidate for the creation of molecular probes to study membrane dynamics and protein-lipid interactions.

By attaching a reporter group, such as a fluorescent dye or a spin label, to the glucopyranoside or palmitate moiety, researchers can create probes that can be monitored using various spectroscopic techniques. For example, a closely related compound, 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside, is used as a fluorogenic substrate for the enzyme palmitoyl-protein thioesterase, demonstrating the potential of such modified sugar esters as enzymatic activity reporters. While not the exact compound, this illustrates the principle of how this compound could be similarly modified to serve as a substrate or probe for other enzymes involved in lipid metabolism.

Furthermore, the non-metabolizable nature of the methyl glucopyranoside portion of the molecule makes it a useful tool for studying cellular processes without the interference of metabolic breakdown. sigmaaldrich.com This allows for the specific investigation of transport mechanisms and binding events at the cell surface. The interaction of methyl α-D-glucopyranoside with artificial receptors has been studied to understand the fundamental molecular features of carbohydrate recognition, a principle that can be extended to its palmitoylated form to investigate more complex biological recognition systems. nih.gov

Contributions to Material Science Research with Carbohydrate Esters

Carbohydrate esters, including this compound, are gaining traction in material science as sustainable and biodegradable alternatives to petroleum-based polymers. researchgate.net The presence of both hydrophilic and hydrophobic domains in a single molecule allows for the formation of a wide range of supramolecular structures, such as micelles, gels, and liquid crystals, which have potential applications in various materials.

The ability of sugar fatty acid esters to self-assemble into ordered structures is being explored for the development of "green" materials. These materials can be designed to be responsive to external stimuli such as temperature and pH, making them suitable for applications in smart materials and controlled-release systems. nih.gov For instance, the gelation properties of some sugar esters are being investigated for applications in areas like oil spill remediation.

In the field of polymer chemistry, carbohydrate esters can be used as monomers or additives to create biodegradable polyesters. The ester linkages are susceptible to hydrolysis, which allows the material to break down into its non-toxic constituents—sugar and fatty acid—over time. This biodegradability is a significant advantage for applications in packaging, agriculture, and biomedical devices. Research in this area focuses on controlling the rate of degradation and the mechanical properties of the resulting materials by modifying the structure of the carbohydrate ester.

The table below summarizes the key properties of this compound that are relevant to its research applications.

| Property | Value/Description | Relevance to Research Applications |

| Molecular Formula | C23H44O7 | Provides the basis for its chemical identity and modifications. nih.gov |

| Molecular Weight | 432.6 g/mol | Important for stoichiometric calculations in synthesis and analysis. nih.gov |

| Amphiphilicity | Possesses both a hydrophilic sugar head and a lipophilic palmitate tail. | Fundamental to its role in glycolipid design, self-assembly in materials, and as a surfactant. researchgate.net |

| Biodegradability | Can be hydrolyzed into its constituent sugar and fatty acid. | A key feature for its application in sustainable materials. researchgate.net |

| Biocompatibility | Generally considered non-toxic. | Essential for applications in biomedical research and as investigational tools in biological systems. |

| Chemical Modifiability | The hydroxyl groups on the sugar and the carboxyl group of the fatty acid can be chemically modified. | Allows for the attachment of reporter groups for investigational tools and tuning of properties for material science. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing D-Glucopyranoside methyl 6-palmitate, and how are intermediates validated?

- Methodology : Synthesis typically involves regioselective acylation at the 6-OH position of methyl α-D-glucopyranoside using palmitic acid derivatives. Key steps include protection/deprotection strategies and purification via column chromatography. Intermediate validation relies on <sup>1</sup>H/<sup>13</sup>C NMR to confirm esterification at the 6-O position and HRMS for molecular weight verification .

- Experimental Design : Optimize reaction conditions (e.g., acyl donors, catalysts) to minimize di-substitution byproducts (e.g., 4,6-di-O-palmitate derivatives), which are common side products in carbohydrate ester synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : <sup>1</sup>H NMR identifies the methyl glucopyranoside anomeric proton (δ 4.6–5.2 ppm) and palmitate chain protons (δ 1.2–1.3 ppm for CH2 groups). <sup>13</sup>C NMR confirms ester carbonyl resonance at ~173 ppm .

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular ion peaks ([M+Na]<sup>+</sup> or [M-H]<sup>−</sup>) with <1 ppm mass error .

Q. What biological properties have been observed for this compound in preliminary studies?

- Key Findings : this compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 0.04 mM to >10 mM depending on substituent chain length and stereochemistry .

- Assay Design : Use standardized BacTiter-Glo™ luminescence assays to quantify bacterial viability post-treatment, ensuring consistent inoculum size and compound solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in hydrolysis kinetics between this compound and other glycosides?

- Data Contradiction : Acid-catalyzed hydrolysis rates do not always correlate with substituent size (e.g., 6-O-palmitate vs. 6-deoxy derivatives), challenging steric hindrance assumptions .

- Methodology :

- Kinetic Studies : Compare hydrolysis rates (e.g., 0.1 N HCl, 60°C) using HPLC to monitor glucose release.

- Computational Modeling : Apply density functional theory (DFT) to analyze transition-state stabilization influenced by acyl chain conformation .

Q. What mechanisms underlie the antimicrobial selectivity of this compound against Gram-positive vs. Gram-negative bacteria?

- Hypothesis Testing :

- Membrane Permeability : Use fluorescent probes (e.g., DiSC3(5)) to assess compound-induced membrane depolarization in S. aureus vs. E. coli .

- Enzyme Inhibition : Screen for interactions with bacterial fatty acid biosynthesis enzymes (e.g., FabI) using surface plasmon resonance (SPR) .

Q. How can researchers optimize the compound’s stability in biological matrices for in vivo studies?

- Methodology :

- Metabolic Stability Assays : Incubate with liver microsomes and analyze degradation via LC-MS/MS.

- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and reduce esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.